molecular formula C16H24N2O B570571 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- CAS No. 98626-59-6

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)-

Cat. No.: B570571
CAS No.: 98626-59-6
M. Wt: 260.381
InChI Key: AALBZAYEBOEAPQ-AWEZNQCLSA-N
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Description

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with an ethyl group and a carboxamide group attached to a 2,6-dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- typically involves the reaction of 2,6-dimethylphenylamine with ethyl piperidine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-pressure reactors to optimize yield and purity. The process may involve multiple steps, including purification and crystallization, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: Shares a similar structure but with a piperazine ring instead of a piperidine ring.

    2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine): A local anesthetic with a similar phenyl group but different functional groups.

Uniqueness

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-4-18-11-6-5-10-14(18)16(19)17-15-12(2)8-7-9-13(15)3/h7-9,14H,4-6,10-11H2,1-3H3,(H,17,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALBZAYEBOEAPQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98626-59-6
Record name N-(2,6-Dimethylphenyl)-1-ethylpiperidine-2-carboxamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098626596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-DIMETHYLPHENYL)-1-ETHYLPIPERIDINE-2-CARBOXAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93FC6DB9MS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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